molecular formula C9H6O4 B8821098 4,5-dihydroxy-2H-chromen-2-one CAS No. 30992-74-6

4,5-dihydroxy-2H-chromen-2-one

Cat. No.: B8821098
CAS No.: 30992-74-6
M. Wt: 178.14 g/mol
InChI Key: SSCSOYWLYNIXMZ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-established method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4,5-dihydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-2H-chromen-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

30992-74-6

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

4,5-dihydroxychromen-2-one

InChI

InChI=1S/C9H6O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,10-11H

InChI Key

SSCSOYWLYNIXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)C=C2O)O

Origin of Product

United States

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